Predicted Physicochemical Profile vs. Structural Analogs
ACD/Labs Percepta predictions for this compound yield a logP of 0.27, a polar surface area (PSA) of 94 Ų, and zero Rule-of-5 violations, suggesting favorable oral bioavailability potential . These values position the compound with lower lipophilicity compared to many substituted oxadiazole derivatives (e.g., 5-aryl-1,2,4-oxadiazoles typically exhibit logP > 2), which may translate into distinct solubility and permeability profiles, although this remains a class-level inference without direct experimental confirmation .
Typical 5-aryl-1,2,4-oxadiazoles: logP >2
| Evidence Dimension | Predicted partition coefficient (logP) and polar surface area |
|---|---|
| Target Compound Data | logP = 0.27; PSA = 94 Ų |
| Comparator Or Baseline | Typical 5-aryl-1,2,4-oxadiazoles: logP > 2 (class-level estimate) |
| Quantified Difference | Approximately 10- to 100-fold lower predicted lipophilicity |
| Conditions | In silico prediction using ACD/Labs Percepta Platform v14.00 |
Why This Matters
Lower logP can correlate with reduced off-target binding and improved aqueous solubility, a key differentiator for researchers seeking oxadiazole scaffolds with drug-like properties.
